

"N-ethylpiperidine-4-carboxamide" molecular weight and formula

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Compound of Interest

Compound Name: *N*-ethylpiperidine-4-carboxamide

Cat. No.: B169664

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Technical Guide: N-ethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and a discussion of the potential biological significance of **N-ethylpiperidine-4-carboxamide**. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Molecular Data

The fundamental molecular information for **N-ethylpiperidine-4-carboxamide** is summarized in the table below.

Parameter	Value	Reference
Molecular Formula	C8H16N2O	[1]
Molecular Weight	156.23 g/mol	[1]
CAS Number	1903-65-7	[1]

Experimental Protocols: Synthesis of N-ethylpiperidine-4-carboxamide

While a specific, peer-reviewed synthesis protocol dedicated solely to **N-ethylpiperidine-4-carboxamide** is not readily available in the surveyed literature, a plausible and detailed experimental protocol can be constructed based on established synthetic methodologies for structurally analogous piperidine-4-carboxamide derivatives. The following protocol outlines a common two-step approach starting from the commercially available ethyl isonipecotate (ethyl 4-piperidinecarboxylate).

Step 1: Amidation of Ethyl Isonipecotate

This step involves the conversion of the ester group of ethyl isonipecotate to a primary amide.

- Materials:
 - Ethyl isonipecotate
 - Ammonia (7N solution in methanol)
 - Methanol
 - Round-bottom flask
 - Magnetic stirrer
 - Pressure vessel (if heating is required)
 - Rotary evaporator
- Procedure:
 - In a suitable round-bottom flask, dissolve ethyl isonipecotate in methanol.
 - To this solution, add a 7N solution of ammonia in methanol in excess.
 - Seal the flask and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be

gently heated in a sealed pressure vessel.

- Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
- The resulting crude piperidine-4-carboxamide can be purified by recrystallization or column chromatography.

Step 2: N-Ethylation of Piperidine-4-carboxamide

This step introduces the ethyl group onto the nitrogen atom of the piperidine ring.

- Materials:
 - Piperidine-4-carboxamide (from Step 1)
 - Ethyl iodide or ethyl bromide
 - A suitable base (e.g., potassium carbonate, triethylamine)
 - A suitable solvent (e.g., acetonitrile, dimethylformamide)
 - Round-bottom flask
 - Magnetic stirrer
 - Heating mantle with temperature control
 - Standard work-up and purification equipment
- Procedure:
 - In a round-bottom flask, dissolve piperidine-4-carboxamide in the chosen solvent (e.g., acetonitrile).
 - Add a suitable base, such as potassium carbonate, to the solution.
 - While stirring, add ethyl iodide or ethyl bromide dropwise to the reaction mixture.

- Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the reaction is complete, as monitored by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude **N-ethylpiperidine-4-carboxamide**.
- The crude product can be purified by column chromatography on silica gel to yield the pure compound.

Biological Significance and Potential Applications

Specific biological targets and signaling pathways for **N-ethylpiperidine-4-carboxamide** have not been explicitly identified in the reviewed scientific literature. However, the piperidine-4-carboxamide scaffold is a well-recognized pharmacophore present in a multitude of biologically active molecules. This suggests that **N-ethylpiperidine-4-carboxamide** could serve as a valuable building block or lead compound in drug discovery programs targeting a range of therapeutic areas.

Derivatives of piperidine-4-carboxamide have been investigated for their activity as:

- Cholinesterase Inhibitors: For the potential treatment of Alzheimer's disease[2].
- Antimalarial Agents: By targeting the Plasmodium falciparum proteasome[3][4].
- Secretory Glutamyl Cyclase (sQC) Inhibitors: A potential therapeutic strategy for Alzheimer's disease[5].
- Dopamine D3 Receptor Ligands: With potential applications in treating neuropsychiatric disorders[6][7].
- Sigma-1 (σ_1) Receptor Ligands: Implicated in various central nervous system disorders[8][9][10].
- Carbonic Anhydrase Inhibitors: Investigated for their potential in cancer therapy[1].

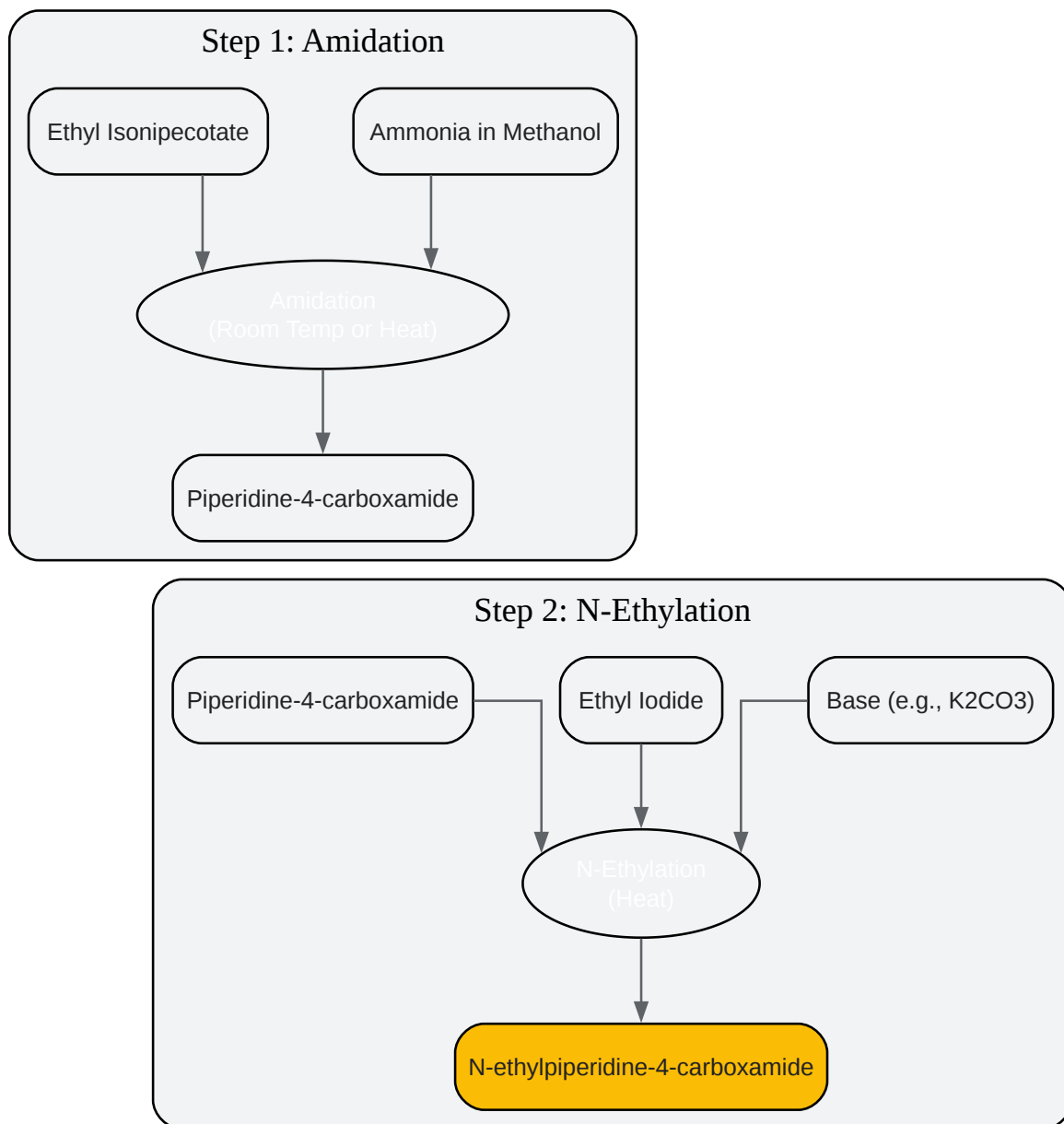
- Soluble Epoxide Hydrolase Inhibitors: With potential applications in cardiovascular and inflammatory diseases[11].

Given the diverse biological activities of its structural analogs, **N-ethylpiperidine-4-carboxamide** represents a promising starting point for the synthesis of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Mandatory Visualization

Due to the lack of specific information on signaling pathways directly involving **N-ethylpiperidine-4-carboxamide** in the scientific literature, a diagram for a signaling pathway, experimental workflow, or logical relationship cannot be provided at this time. Further experimental investigation is required to identify the specific biological interactions of this compound to enable such a visualization.

To illustrate a potential synthetic workflow based on the described protocol, the following diagram is provided.



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Caption: A potential two-step synthetic workflow for **N-ethylpiperidine-4-carboxamide**.

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